Uranyl dinitrate hexahydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
dioxouranium;nitric acid;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO3.6H2O.2O.U/c2*2-1(3)4;;;;;;;;;/h2*(H,2,3,4);6*1H2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIBVRZWDPGVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O.O.O.O.O.O=[U]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H14N2O14U | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13520-83-7 | |
| Record name | Uranyl nitrate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Precursor Chemistry of Uranyl Dinitrate Hexahydrate
Controlled Crystallization Techniques for Uranyl Dinitrate Hexahydrate Formation
The formation of high-purity this compound crystals is often achieved through controlled crystallization from aqueous nitric acid solutions. The solubility of this compound is highly dependent on both the temperature and the concentration of nitric acid in the solution. tamu.eduxylenepower.com By carefully manipulating these parameters, the crystallization process can be optimized to achieve high yields and purity.
Research has shown that cooling a saturated solution of hexavalent uranium from 50°C to 2°C can lead to a recovery of over 70% of the uranium mass. tamu.edu The yield of the crystals increases at lower initial concentrations of nitric acid. tamu.eduxylenepower.com For instance, a system with an initial nitric acid concentration of 4.0 M exhibits a more significant difference in uranium concentration upon cooling compared to systems with higher initial acid concentrations. xylenepower.com
The rate of cooling is another critical factor that influences the purity of the resulting crystals. A slower cooling rate has been demonstrated to significantly improve the separation of uranium from other elements. By reducing the cooling rate from approximately 4.0°C/min to 0.22°C/min, the separation factor for uranium from strontium, cesium, and neodymium was substantially increased. tamu.eduxylenepower.com This highlights the importance of controlled cooling in achieving high-purity this compound.
Table 1: Effect of Cooling Rate on Separation Factor
| Cooling Rate (°C/min) | Separation Factor (U(VI) from Sr, Cs, Nd) |
| ~4.0 | 3.88 - 15.7 |
| 0.22 | >81 |
Solution-Based Synthesis Routes for Uranyl Dinitrate Compounds
Solution-based methods are fundamental to the synthesis of this compound and other related uranyl nitrate (B79036) compounds. A common starting point is the dissolution of uranium oxides, such as U₃O₈, in nitric acid. guidechem.comnih.gov This process yields a uranyl nitrate solution from which this compound can be crystallized, often through evaporation of the solvent. nih.gov
The high solubility of uranyl nitrate in aqueous solutions makes it a versatile starting material for the synthesis of a variety of other uranyl compounds. wikipedia.orgmdpi.com The nitrate ligands in the uranyl nitrate complex are easily substituted by other anions, allowing for the formation of different uranium salts. For example, reacting uranyl nitrate with hydrochloric acid will produce uranyl chloride. wikipedia.org
Several novel uranyl nitrate compounds have been synthesized from aqueous solutions by evaporation at room temperature. These syntheses often involve reacting uranyl nitrate with other salts, such as potassium chloride or cesium carbonate, in the presence of an acid. mdpi.com The resulting crystalline structures can be complex, forming finite clusters with various topological features. mdpi.com
Mechanochemical Synthesis Approaches Involving this compound Precursors
Mechanochemical synthesis, which involves inducing chemical reactions through mechanical energy (e.g., ball milling), presents an alternative route for the formation of uranium-containing compounds using this compound as a precursor. uwa.edu.auosti.gov This solid-state approach can lead to the formation of well-crystalline products.
In one study, the mechanochemical reaction of this compound with copper nitrate trihydrate and a metal hydrogen phosphate (B84403) resulted in the formation of a crystalline copper autunite-type phase. uwa.edu.au The nitrate impurity in the product was easily removed by washing. The choice of the starting uranyl salt was found to be crucial; using other uranyl salts like uranyl sulfate (B86663) or uranyl acetate did not yield the desired product as the major phase. uwa.edu.au This suggests that the hydration state and the counter-ions of the uranyl precursor play a significant role in the reaction pathway.
This compound as a Versatile Precursor for Advanced Uranium Materials
This compound is a critical precursor in the production of various advanced uranium materials due to its solubility and reactivity. wikipedia.orgceramic-glazes.com
This compound is a common starting material for the synthesis of uranium oxides, which are important in the nuclear fuel cycle. guidechem.com Thermal decomposition (calcination) of this compound is a widely used method to produce uranium trioxide (UO₃) and triuranium octoxide (U₃O₈). acs.orgwikipedia.org
The synthesis of UO₃ can be achieved by heating this compound at temperatures around 400-450°C. acs.orgwikipedia.org Further heating at higher temperatures (650-850°C) leads to the formation of U₃O₈. acs.org The thermal decomposition process is complex, involving multiple stages of dehydration and denitration. researchgate.net The specific polymorph of UO₃ obtained can be influenced by the calcination conditions. For instance, calcining uranyl nitrate hexahydrate at 450°C for an extended period can produce β-UO₃. wikipedia.org
Solution combustion synthesis (SCS) is another method that utilizes this compound to produce uranium oxide nanoparticles. nd.edu This technique involves the exothermic reaction of a solution containing uranyl nitrate and a fuel (like glycine), leading to the rapid formation of U₃O₈ and hyperstoichiometric UO₂. nd.edu
Table 2: Synthesis of Uranium Oxides from this compound
| Target Oxide | Synthesis Method | Temperature |
| UO₃ | Thermal Decomposition | 400-450°C |
| U₃O₈ | Thermal Decomposition | 650-850°C |
| U₃O₈, UO₂.₁₂ | Solution Combustion Synthesis | - |
Uranyl dinitrate solutions are used in the preparation of uranium dioxide (UO₂) microspheres, which are a form of nuclear fuel. guidechem.comosti.gov The sol-gel method is a conventional technique where a uranyl nitrate solution is used to form a gel, which is then annealed to produce UO₂ microspheres. nih.gov This process often involves the use of gelling agents like hexamethylenetetramine and urea. nih.gov The physical properties of the initial this compound solution can indirectly affect the characteristics of the final UO₂ microspheres. guidechem.com
This compound can be used to encapsulate uranium compounds within nanostructures, which has potential applications in the long-term storage of spent nuclear fuel. researchgate.net One innovative approach leverages the low melting point of this compound (approximately 60°C) and the principles of nanocapillarity. researchgate.net
In this method, a mixture of this compound and tungsten disulfide (WS₂) nanotubes is heated, causing the molten uranyl nitrate to be drawn into the hollow core of the nanotubes. researchgate.net Subsequent reduction at elevated temperatures in a hydrogen atmosphere converts the encapsulated uranyl nitrate into nanocrystalline uranium dioxide (UO₂) nanoparticles anchored within the nanotubes. researchgate.net This demonstrates a straightforward and low-energy method for the encapsulation of uranium species. researchgate.net
Spectroscopic Investigations of Uranyl Dinitrate Hexahydrate and Its Transformation Products
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy serves as a powerful tool for identifying the molecular structure and bonding within uranyl dinitrate hexahydrate and its related compounds. By probing the vibrational modes of the constituent atoms, techniques like Infrared (IR) and Raman spectroscopy provide a unique "fingerprint" of the molecule's hydration state and the coordination environment of the uranyl and nitrate (B79036) ions.
Infrared (IR) spectroscopy is particularly sensitive to changes in the hydration state of uranyl nitrate. The transition from this compound, [UO₂(NO₃)₂(H₂O)₆], to lower hydrates such as the trihydrate, [UO₂(NO₃)₂(H₂O)₃], and dihydrate, [UO₂(NO₃)₂(H₂O)₂], induces significant and observable changes in the IR spectrum. nih.gov
Time-resolved IR reflectance studies have proven effective for dynamically observing the dehydration process under ambient conditions. osti.govresearchgate.net When lustrous, lime-green crystals of the hexahydrate are exposed to a flow of dry nitrogen gas, they transform into the dull, greenish-yellow trihydrate form. nih.govosti.gov This transformation is marked by a distinct shift in the uranyl group's asymmetric stretching frequency (ν₃). The hexahydrate exhibits a sharp, single reflectance peak at approximately 949.0 cm⁻¹. nih.govosti.govresearchgate.net As dehydration proceeds, this band broadens and shifts to higher wavenumbers (a blue shift), eventually resolving into a characteristic doublet with peaks at 966 cm⁻¹ and 957 cm⁻¹. nih.govresearchgate.net
This splitting of the uranyl asymmetric stretch band is a direct consequence of a change in the crystal structure. In the hexahydrate form, there is a single crystallographic site for the uranyl (UO₂²⁺) cation. nih.govosti.gov However, upon recrystallization to the trihydrate, two non-equivalent positions for the uranyl cation are formed, giving rise to the two distinct IR frequencies. osti.govresearchgate.net This spectroscopic evidence is corroborated by X-ray diffraction methods and density functional theory (DFT) calculations. nih.gov Early transmission spectroscopy studies were limited by instrumental resolution and the difficulty of preparing samples without unintentionally altering their hydration state. researchgate.net Modern reflectance methods, which require no sample preparation, allow for a more accurate and dynamic analysis of these transformations. nih.gov
| Hydration State | Chemical Formula | Uranyl Asymmetric Stretch (ν₃) Peak(s) (cm⁻¹) | Number of Uranyl Cation Sites |
|---|---|---|---|
| Hexahydrate (UNH) | [UO₂(NO₃)₂(H₂O)₆] | 949.0 | 1 |
| Trihydrate (UNT) | [UO₂(NO₃)₂(H₂O)₃] | 966 and 957 | 2 |
Raman spectroscopy, which is complementary to IR spectroscopy, is highly effective for studying the symmetric stretching mode (ν₁) of the linear O=U=O group, a vibration that is typically Raman active and IR inactive when D∞h symmetry is maintained. nih.gov For aqueous solutions of uranyl nitrate, a strong Raman band corresponding to the uranyl symmetric stretch is observed at approximately 873 cm⁻¹. researchgate.net In the solid state, the symmetric stretch for uranyl nitrate hexahydrate is reported at 867 cm⁻¹. nih.gov The position of this band is sensitive to the coordination environment in the equatorial plane; increased electron donation from ligands weakens the U=O bonds, causing a red shift (a shift to lower frequency) of the ν₁ band. nih.govnih.gov
Raman spectroscopy is also used to identify the vibrational modes of the nitrate anions. In solutions with increasing nitric acid concentration, changes in nitrate bands can be observed alongside the stable uranyl band. acs.org The technique is particularly advantageous for aqueous samples because the Raman signal from water is weak, reducing interference compared to IR spectroscopy. nih.gov Studies on complexes derived from uranyl nitrate hexahydrate have shown that the uranyl ν₁ symmetric stretch can be extremely weak in certain coordination environments. nih.gov This sensitivity makes Raman spectroscopy a valuable tool for probing the speciation and complexation of the uranyl ion in various chemical systems. nih.govlbl.gov
| Vibrational Mode | Species | Approximate Frequency (cm⁻¹) |
|---|---|---|
| Symmetric Stretch (ν₁) | Uranyl (UO₂²⁺) | 867 (Solid State) nih.gov |
| Symmetric Stretch (ν₁) | Uranyl (UO₂²⁺) | 873 (Aqueous Solution) researchgate.net |
Electronic Spectroscopy for Uranyl Ion Characteristics
Electronic spectroscopy, encompassing absorption and emission techniques, probes the electronic transitions within the uranyl ion. These methods provide detailed information about the energy levels of the uranyl moiety and are highly sensitive to its local coordination environment.
The UV-Visible absorption spectrum of this compound in solution is characterized by a series of well-defined peaks in the 350 nm to 500 nm range. researchgate.netcrimsonpublishers.com This structured absorption is a hallmark of the uranyl ion and arises from a ligand-to-metal charge transfer (LMCT) from the 2p orbitals of the axial oxygen atoms to the empty 5f orbitals of the uranium atom, coupled with a vibrational progression. researchgate.netcrimsonpublishers.com Specifically, seven distinct absorption peaks can be identified at approximately 359, 369, 403, 414, 426, 468, and 486 nm. researchgate.netcrimsonpublishers.com The absorption spectrum of the uranyl ion is composed of multiple electronic transitions, with the band system between 350-500 nm representing the lowest-lying, vibrationally perturbed triplet excited state. muni.cznih.gov
The emission (fluorescence) spectrum of uranyl nitrate provides a near mirror image of the absorption spectrum's vibronic structure. ias.ac.in The luminescence of the uranyl ion has been known for a long time and is one of its most characteristic properties. acs.org When excited by UV or blue light, uranyl compounds typically exhibit a bright green luminescence. rsc.org The emission from solid uranyl nitrate hexahydrate has been measured and analyzed to understand the nature of the responsible excited state. muni.cz In aqueous solutions, the fluorescence spectrum can exhibit different series of bands depending on the concentration and pH, which correspond to different uranyl species such as UO₂²⁺, UO₂OH⁺, and UO₂NO₃⁺. ias.ac.in
| Peak Number | Wavelength (λmax) (nm) |
|---|---|
| 1 | 359 |
| 2 | 369 |
| 3 | 403 |
| 4 | 414 |
| 5 | 426 |
| 6 | 468 |
| 7 | 486 |
Data sourced from references researchgate.netcrimsonpublishers.com.
The reaction of this compound with various ligands produces complexes whose photophysical properties can be systematically studied. For instance, when reacted with a Schiff base ligand, it can form a new complex where the coordinated water molecule is readily exchanged for other ligands like pyridine (B92270) or dimethylsulfoxide (DMSO). nih.gov The resulting complexes exhibit intense absorptions due to intramolecular charge transfer transitions, and their short luminescence lifetimes (< 5 ns) indicate that the emission originates from ligand-centered excited states rather than the typical uranyl-centered emission. nih.gov The excitation of uranyl complexes with light around 420 nm populates a highly reactive photoexcited state, which is the basis for the use of uranyl nitrate as a photocatalyst in various organic transformations. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Speciation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for investigating the structure and dynamics of molecules in solution. While the uranium nucleus itself is not typically studied by NMR, the technique can be used to probe the ligands and water molecules coordinated to the uranyl ion, providing information on solution speciation and molecular mobility.
Studies on the thermal decomposition of uranyl nitrate hexahydrate have utilized NMR to investigate the mobility of water molecules within the crystal lattices of the different hydrates (hexahydrate, trihydrate, and dihydrate). iaea.org This approach helps to characterize the bonding and dynamic behavior of water in the series, complementing findings from IR spectroscopy. iaea.org
In solution, NMR is employed to study the behavior of complexes derived from this compound. nih.gov By observing the NMR signals of the coordinated organic ligands, researchers can deduce the stability of the complexes in solution and study exchange dynamics with other molecules. nih.gov For example, in studies of uranyl speciation in nitric acid solutions, the formation of various nitrato complexes, such as [UO₂(NO₃)]⁺ and [UO₂(NO₃)₂]⁰, can be inferred. amazonaws.com While not a direct probe of the uranyl ion in the same way as vibrational or electronic spectroscopy, NMR provides crucial, complementary information about the coordination sphere and the equilibrium between different species in solution.
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. For uranium-containing compounds like this compound, XPS is particularly valuable for confirming the oxidation state of uranium.
In this compound, uranium exists in the hexavalent (U(VI)) oxidation state as part of the linear uranyl (UO₂²⁺) cation. This is readily confirmed by examining the high-resolution XPS spectrum in the U 4f region. The spectrum for a U(VI) compound is characterized by two distinct peaks, U 4f₇/₂ and U 4f₅/₂, which arise from spin-orbit splitting.
Detailed analysis of solid this compound provides specific binding energies for these peaks. The U 4f₇/₂ peak has been identified at a binding energy of 382.75 eV, while the corresponding U 4f₅/₂ peak is located at 393.65 eV. researchgate.net The position of these peaks, particularly the U 4f₇/₂, is a key indicator of the U(VI) state. For comparison, uranium in a lower oxidation state, such as U(IV) in UO₂, exhibits a U 4f₇/₂ peak at a lower binding energy, typically around 380-381 eV. The chemical shift to a higher binding energy in the uranyl compound is a direct consequence of the higher oxidation state, which leads to a greater effective nuclear charge experienced by the core electrons.
The surface chemistry can also be investigated, as any surface reduction or alteration of the compound would result in the appearance of additional peaks or shoulders at lower binding energies, corresponding to U(V) or U(IV) species. The absence of such features in a clean spectrum of this compound confirms the stability of the U(VI) oxidation state at the sample's surface.
Table 1: U 4f Binding Energies for this compound
Time-Resolved Spectroscopic Techniques for Dynamic Dehydration Processes
The stability of this compound is highly dependent on environmental conditions such as temperature and relative humidity. Under ambient or dry conditions, it undergoes a dehydration process, transforming into lower hydrates, most notably uranyl dinitrate trihydrate. Time-resolved spectroscopic techniques are essential for monitoring the dynamics of this structural and morphological transformation in real-time.
Time-resolved infrared (IR) reflectance spectroscopy has been effectively used to observe the dynamic conversion of the hexahydrate form to the trihydrate form. This method allows for continuous monitoring of the sample's vibrational modes without the need for sample preparation that might alter its hydration state. The analysis focuses on the characteristic asymmetric stretching vibration (ν₃) of the uranyl (UO₂²⁺) cation, which is a strong and distinct feature in the IR spectrum.
In its initial hexahydrate state, [UO₂(NO₃)₂(H₂O)₆], the compound exhibits a distinct uranyl asymmetric stretch band at 949.0 cm⁻¹. As the dehydration process is initiated, for instance by flowing dry nitrogen gas over the sample, this peak begins to change. The transformation is observed as the initial peak diminishes and new features appear at higher wavenumbers.
As the sample dehydrates and recrystallizes into the trihydrate form, [UO₂(NO₃)₂(H₂O)₃], the single peak is replaced by a doublet with reflectance peaks appearing at 966 cm⁻¹ and 957 cm⁻¹. This splitting of the uranyl stretch band is consistent with the crystal structure of the trihydrate form, which contains two non-equivalent UO₂²⁺ sites, unlike the single crystallographic site present in the hexahydrate parent compound. This spectroscopic shift provides clear, dynamic evidence of the phase transformation as water molecules are lost from the crystal lattice. The transformation is also accompanied by a visible morphological change, from lustrous lime-green crystals (hexahydrate) to a dull, greenish-yellow powder (trihydrate).
Table 2: Infrared Peak Shifts During Dehydration of this compound
Chemical Reactivity and Transformation Mechanisms of Uranyl Dinitrate Hexahydrate
Dehydration Processes and Phase Transformations of Uranyl Dinitrate Hexahydrate
The stability of uranyl dinitrate hydrate (B1144303) is highly dependent on temperature and relative humidity. researchgate.net The initial hexahydrate form can lose water molecules to form lower hydrates, eventually leading to the anhydrous salt.
The conversion of this compound ([UO₂(NO₃)₂(H₂O)₆], UNH) to uranyl dinitrate trihydrate ([UO₂(NO₃)₂(H₂O)₃], UNT) is a well-studied dehydration process that occurs under ambient conditions, simply by exposure to a dry atmosphere such as flowing dry nitrogen gas. researchgate.netosti.gov This transformation is not just a simple loss of water but involves significant structural and morphological changes. researchgate.netnih.gov
The lustrous, lime-green crystals of UNH transform into a dull, matte greenish-yellow solid upon forming the trihydrate. researchgate.netosti.govnih.gov This change is due to a pseudomorphic recrystallization, where the trihydrate forms within the existing crystal structure of the hexahydrate, but with a much smaller crystallite size. osti.gov This irreversible transformation involves a shift in the uranyl cation's crystallographic environment; UNH has a single crystallographic site for the uranyl ion, whereas UNT has two non-equivalent sites. researchgate.netnih.gov This change is observable through infrared reflectance spectroscopy, where the distinct uranyl asymmetric stretch band at 949.0 cm⁻¹ for UNH shifts and broadens into a doublet with peaks at 966 and 957 cm⁻¹ for UNT. researchgate.netnih.gov
The kinetics of this dehydration have been studied isothermally at temperatures between –60 and –30 °C. The activation energy for the dehydration process was determined to be 46 ± 4 kJ per mole of H₂O. rsc.org Unusually, the rate of dehydration shows a linear dependence on the ambient water vapor pressure. rsc.org The mechanism of dehydration is also influenced by residual pressure, a phenomenon known as the Smith-Topley effect. researchgate.net At higher pressures (above 10⁻¹ mbar), the mechanism involves instantaneous nucleation followed by two-dimensional nuclei growth. researchgate.net At lower pressures (below 5 × 10⁻³ mbar), the mechanism shifts to a two-dimensional interfacial advancement. researchgate.net
Table 1: Spectroscopic Changes during UNH to UNT Conversion
| Hydration State | Appearance | Uranyl (UO₂²⁺) Asymmetric Stretch Band (cm⁻¹) | Number of UO₂²⁺ Crystallographic Sites |
|---|---|---|---|
| Hexahydrate (UNH) | Lustrous lime-green | 949.0 | 1 |
| Trihydrate (UNT) | Dull greenish-yellow | 966 and 957 (doublet) | 2 |
Data sourced from multiple studies. researchgate.netnih.gov
Thermal Decomposition Pathways and Resulting Uranium Species
Heating this compound beyond its dehydration temperatures initiates thermal decomposition, also known as denitration, leading to the formation of various uranium oxides. This process is complex, with intermediate species and final products being influenced by factors such as heating rate and atmosphere. researchgate.netdigitellinc.com
Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. etamu.edu For this compound, TGA curves reveal a multi-step process. The initial mass loss corresponds to the evaporation of water and nitric acid, which produces a uranyl nitrate (B79036) hexahydrate molten salt. anl.gov This is followed by the loss of the waters of hydration and then the simultaneous decomposition of the nitrate groups to form solid UO₃. anl.gov The decomposition of the nitrate can begin below 200°C but may only be complete upon reaching 290–300°C in dry air. researchgate.net The process is often characterized by foaming and splattering as water vapor and NOx gases escape from the molten salt. anl.gov
Table 2: General Steps in Thermal Decomposition of this compound
| Temperature Range | Process | Mass Change |
|---|---|---|
| ~60 - 220°C | Dehydration (loss of H₂O) | Decrease |
| >220 - 300°C | Denitration (loss of NOx) | Decrease |
| >300°C | Formation of UO₃ | Stable Mass |
Note: Specific temperatures can vary based on heating rate and atmosphere. researchgate.netanl.gov
Differential thermal analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. cam.ac.ukwikipedia.org This technique identifies exothermic (heat-releasing) and endothermic (heat-absorbing) events. u-szeged.hu In the thermal decomposition of this compound, DTA reveals several thermal events. The dehydration steps are endothermic, as energy is required to remove the water molecules. The subsequent decomposition of the anhydrous uranyl nitrate to form UO₃ is also an endothermic process. The peak temperatures observed in DTA are dependent on the heating rate; an increase in heating rate generally shifts the peak temperatures to higher values. nist.gov Studies comparing decomposition in dry air versus a steam atmosphere show significant differences in the DTA curves, indicating different reaction mechanisms. researchgate.net In steam, the dehydration and decomposition reactions are complete by approximately 210°C, yielding UO₃·0.8H₂O. In dry air, decomposition is complete at a higher temperature range of 290–300°C. researchgate.net
Effluent gas analysis (EGA) is used in conjunction with thermal analysis techniques like TGA and DTA to identify the gaseous products evolved during decomposition. During the denitration of uranyl dinitrate, the primary gaseous species released are water vapor (H₂O) and various nitrogen oxides (NOx). anl.gov The direct thermal denitration process is designed to convert the uranyl nitrate into uranium oxides, with the recovery of nitric acid from the off-gases being an economic advantage of the process. barc.gov.inbarc.gov.in The composition of the effluent gas provides insight into the specific chemical reactions occurring at different temperatures. For instance, the evolution of water vapor confirms the dehydration steps, while the release of nitrogen oxides signifies the breakdown of the nitrate groups.
Hydrolytic Behavior and Aqueous Speciation of Uranyl Ion Initiated from Hexahydrate
The dissolution of this compound in water initiates a complex series of hydrolytic reactions, leading to a variety of aqueous species. The uranyl ion, UO₂²⁺, is a strong Lewis acid and readily coordinates with water molecules. However, the acidity of these coordinated water molecules is significantly increased, leading to hydrolysis, where a proton is transferred from a coordinated water molecule to a free water molecule in the solution. This process is highly dependent on the pH of the solution and the concentration of uranium.
pH Dependence of Uranyl Hydrolysis and Precipitation Mechanisms
The speciation of the uranyl ion in aqueous solution is intricately linked to the pH. As the pH increases, the hydrolysis of the uranyl ion becomes more pronounced, leading to the formation of various monomeric and polymeric hydroxo complexes. At lower pH values (typically below 3), the hydrated uranyl ion, [UO₂(H₂O)₅]²⁺, is the predominant species.
As the pH rises into the range of 3 to 4, the hydrolysis process begins, leading to the formation of polynuclear complexes such as (UO₂)₂(OH)₂²⁺ and (UO₂)₃(OH)₅⁺. esrf.fr These oligomeric species are formed through the bridging of uranyl centers by hydroxide (B78521) ions. Further increases in pH can lead to the precipitation of uranium(VI) phases. In the pH range of 6 to 11, the precipitation of schoepite phases, UO₂(OH)₂·xH₂O, tends to dominate the speciation of uranium(VI). esrf.fr In more alkaline solutions, monomeric anionic species such as UO₂(OH)₄²⁻ can form. esrf.fr
The presence of other ions in the solution can also influence the precipitation behavior of uranyl ions. For instance, in carbonate-containing solutions, uranyl ions can form soluble uranyl tris-carbonato complexes, which can prevent precipitation at higher pH values. nih.gov However, in the absence of such complexing agents, precipitation will occur as the pH increases. The exact nature of the precipitate can vary depending on the specific conditions, including the presence of other cations. For example, in the presence of sodium ions at high pH, clarkeite (Na₂U₂Oₓ(OH)y(H₂O)z) may precipitate. nih.gov
The following table summarizes the dominant uranyl species at different pH ranges in the absence of strongly complexing ligands other than hydroxide.
Dominant Uranyl Species as a Function of pH
| pH Range | Dominant Uranyl Species |
|---|---|
| < 3 | [UO₂(H₂O)₅]²⁺ |
| 3 - 4 | (UO₂)₂(OH)₂²⁺, (UO₂)₃(OH)₅⁺ |
| 6 - 11 | UO₂(OH)₂·xH₂O (schoepite precipitate) |
| > 11 | UO₂(OH)₄²⁻ |
Formation of Oligomeric Uranyl Hydrolysis Species
The formation of oligomeric uranyl hydrolysis species is a key feature of the aqueous chemistry of the uranyl ion, particularly in the pH range of 3 to 4. These polynuclear complexes arise from the condensation of monomeric uranyl hydroxo species. The initial hydrolysis product, UO₂(OH)⁺, can dimerize to form (UO₂)₂(OH)₂²⁺. This dimer is a common and relatively stable species in uranyl solutions at moderately acidic pH.
Further hydrolysis and condensation can lead to the formation of larger oligomers, most notably the trimer (UO₂)₃(OH)₅⁺. esrf.fr The formation of these polynuclear species is a complex process that is influenced by both pH and the total uranium concentration in the solution. At higher uranium concentrations, the formation of these oligomeric species is favored.
The structures of these oligomeric species involve uranyl units linked by bridging hydroxide ions. For example, in (UO₂)₂(OH)₂²⁺, two uranyl ions are connected by two hydroxide bridges. The trimeric species, (UO₂)₃(OH)₅⁺, has a more complex structure with multiple hydroxide bridges connecting the three uranyl centers. The formation of these oligomers significantly impacts the solubility and environmental mobility of uranium.
Ligand Exchange Mechanisms in Solution and Solid-State Conversions
The coordination sphere of the uranyl ion is dynamic, and the ligands, including coordinated water molecules, can be exchanged with other ligands present in the solution. This ligand exchange is a fundamental aspect of the chemical reactivity of this compound and plays a crucial role in its transformation in both aqueous and solid states.
Kinetics and Thermodynamics of Coordinated Water Molecule Displacement
Spectroscopic studies have shown that the coordinated water molecules can be displaced by nitrate ions. acs.orgnih.gov This displacement is observable through changes in the vibrational and nuclear magnetic resonance (NMR) spectra of the solution. acs.orgnih.gov For example, the formation of UO₂(NO₃)₂ and UO₂(NO₃)₃⁻ complexes is accompanied by the displacement of coordinated water. acs.orgnih.gov The thermodynamics of water displacement are driven by the relative bond strengths of the uranyl-water and uranyl-ligand bonds, as well as entropic factors related to the release of water molecules. The free energy cost of displacing water from binding sites can significantly influence the affinity of the uranyl ion for other ligands. nih.gov
In the solid state, the dehydration of uranyl nitrate hexahydrate to lower hydrates, such as the trihydrate, involves the displacement and removal of coordinated water molecules. nih.govresearchgate.net This transformation is a structural and morphological change that can be induced by changes in temperature and humidity. nih.govresearchgate.net The kinetics of this dehydration process are dependent on factors such as heating rate and particle size. akjournals.com
Influence of Other Anions (e.g., Perchlorate (B79767), Fluoride) on Uranyl Speciation
The speciation of the uranyl ion is significantly affected by the presence of other anions that can compete with water and nitrate for coordination sites. Perchlorate and fluoride (B91410) ions are two examples that exhibit distinct influences on uranyl chemistry.
Fluoride (F⁻): In contrast to perchlorate, fluoride is a small, hard anion that forms strong complexes with the uranyl ion. The complexation of uranyl with fluoride is a stepwise process, with the formation of successive complexes such as UO₂F⁺, UO₂F₂(aq), UO₂F₃⁻, UO₂F₄²⁻, and even UO₂F₅³⁻. rsc.org The formation of these stable fluoride complexes can significantly alter the hydrolytic behavior of the uranyl ion, preventing the formation of hydroxo oligomers and precipitates even at higher pH values. The strong coordination of fluoride to the uranyl center is due to the favorable electrostatic interaction between the hard Lewis acid (UO₂²⁺) and the hard Lewis base (F⁻).
The following table provides a comparison of the influence of perchlorate and fluoride on uranyl speciation.
Influence of Perchlorate and Fluoride on Uranyl Speciation
| Anion | Coordinating Ability | Effect on Uranyl Speciation |
|---|---|---|
| Perchlorate (ClO₄⁻) | Weak | Primarily affects ionic strength; can be displaced by stronger ligands like nitrate. acs.orgnih.gov |
| Fluoride (F⁻) | Strong | Forms a series of stable complexes, suppressing hydrolysis and precipitation. rsc.org |
Coordination Chemistry of the Uranyl Ion Derived from Uranyl Dinitrate Hexahydrate
Nature of Uranyl-Nitrate Coordination Geometries (e.g., Bidentate Chelation)
The coordination of nitrate (B79036) anions to the uranyl (UO₂²⁺) core is a fundamental aspect of its chemistry, significantly influencing the structure of resulting complexes. In uranyl dinitrate hexahydrate and its derivatives, the nitrate groups typically act as bidentate chelating ligands. This means that two oxygen atoms from each nitrate ion bond to the uranium center. This bidentate chelation occurs in the equatorial plane, perpendicular to the linear O=U=O axis of the uranyl ion.
In the solid state, as determined by neutron diffraction of uranyl nitrate dihydrate, the equatorial plane contains six U-O bonds originating from two bidentate nitrate ligands and two water molecules. The U-O bond lengths to the nitrate oxygens are significantly longer (around 2.45 Å) than the U=O bonds of the uranyl cation itself (approx. 1.80 Å).
Formation of Mixed-Ligand Complexes with Organic and Inorganic Donors
Uranyl dinitrate serves as a versatile precursor for the synthesis of a wide array of mixed-ligand complexes. The nitrate and water ligands in the parent hydrate (B1144303) can be substituted by various organic and inorganic donor molecules, leading to compounds with diverse structures and properties. The uranyl ion's behavior is largely governed by the complexes it forms, and the introduction of different ligands can enhance properties such as antibacterial efficiency.
Interactions with Amide, Carbamoyl (B1232498), and N-oxide Ligands
Amide, carbamoyl, and N-oxide functionalities are effective coordinating groups for the uranyl ion. The oxygen atom of the amide group readily coordinates to the uranium center. In complexes with N-(1-adamantyl)acetamide, the uranyl ion is eight-coordinate, bonded to two chelating nitrate groups and two amide ligands through their oxygen atoms, resulting in a hexagonal bipyramidal geometry. The bond lengths between uranium and the amide oxygen (U-O(amide)) are typically in the range of 2.36 to 2.37 Å.
Studies involving various diamide (B1670390) linkers have shown the formation of one-dimensional coordination polymers with the formula [UO₂(NO₃)₂(L)]n, where L is a diamide ligand. In these structures, the uranyl centers maintain a hexagonal bipyramidal coordination, with two bidentate nitrates and two oxygen atoms from bridging diamide ligands in the equatorial plane.
The complexation with carbamoyl-based ligands, such as those derived from pyrazole (B372694), is influenced by steric effects. Depending on the steric bulk of the ligand, it can act as a bidentate chelating ligand, bonding through both the carbamoyl oxygen and a pyrazolyl nitrogen atom, or as a monodentate ligand, bonding only through the carbamoyl oxygen. In some cases, the pyrazole ligand may be relegated to the second coordination sphere, forming hydrogen bonds with coordinated water molecules. Ligands containing both carbamoyl and N-oxide groups can also chelate to the uranium atom, resulting in a hexagonal-bipyramidal geometry.
Complexation with Schiff Base Ligands
Schiff bases, which contain an imine (-C=N-) group, are a significant class of ligands in uranyl coordination chemistry. They can form stable and diverse complexes with the uranyl ion. The reaction of uranyl nitrate with asymmetric [3O, N] Schiff base ligands often yields dinuclear uranyl complexes. These complexes can feature a planar U₂O₂ core where each uranium center exhibits a distorted pentagonal bipyramidal geometry. The Schiff base ligands in these structures can be attached to the uranyl ion through chelating, bridging, and coordinate covalent bonds involving their hydroxyl and imine groups.
In other instances, uranyl Schiff-base complexes adopt a "soft taco" conformation. The coordination environment can also accommodate neutral Schiff base ligands, where an internal hydrogen bond exists between a phenol (B47542) group and the imine nitrogen. The resulting complexes can be characterized by various spectroscopic and electrochemical methods, which can confirm, for example, a quasi-reversible UO₂²⁺/UO₂⁺ redox couple.
Stereochemistry and Geometry of Uranyl Coordination Polyhedra (e.g., Hexagonal Bipyramidal)
The uranyl ion (UO₂²⁺) is characterized by a nearly linear [O=U=O]²⁺ geometry. Perpendicular to this axis, the uranium atom coordinates with four, five, or six equatorial ligand atoms. This arrangement defines the coordination polyhedron, which is most commonly a square bipyramid, a pentagonal bipyramid, or a hexagonal bipyramid. The choice of geometry is influenced by the size, charge, and denticity of the equatorial ligands.
While hexagonal bipyramidal is prevalent, pentagonal bipyramidal geometry is also frequently observed, especially in structures containing certain tetrahedral anions. A novel rhombohedral coordination geometry has also been reported, where the six coordinating ligand atoms are arranged in two parallel and staggered equilateral triangles perpendicular to the uranyl axis.
Table 1: Common Uranyl Coordination Geometries
| Coordination Number (Equatorial) | Total Coordination Number | Geometry | Average Equatorial U-O Bond Length (Å) |
|---|---|---|---|
| 4 | 6 | Square Bipyramidal | 2.28 |
| 5 | 7 | Pentagonal Bipyramidal | 2.37 |
| 6 | 8 | Hexagonal Bipyramidal | 2.47 |
Data sourced from Burns (1997)
Role of Hydrogen Bonding Networks in Solid-State Structures and Hydrate Stability
Hydrogen bonding plays a critical role in the crystal chemistry of hydrated uranyl compounds, including this compound. These networks of hydrogen bonds link the coordinated ligands, counter-ions, and molecules of hydration, contributing significantly to the stability of the solid-state structure.
In uranyl hydrates, water molecules in the second coordination sphere can form strong hydrogen bonds with the water molecules directly coordinated to the uranium ion in the first coordination sphere. Quantum chemistry studies have shown that these outer-sphere water molecules have a profound effect on the complex's structure and stability. For instance, the inclusion of four outer-sphere water molecules in calculations for the [UO₂(NO₃)₂(H₂O)₂] complex significantly improves the agreement between theoretical and experimental structural parameters, indicating their importance. The stability of the complex increases substantially due to the contribution of these hydrogen-bonded water molecules.
Hydrogen bonding networks are also crucial in more complex structures. In uranyl hydroxides, these networks can be intricate, influencing the material's properties. In dinuclear uranyl Schiff base complexes, hydrogen bonding between terminal hydroxyl groups and solvent molecules can link discrete molecules into larger assemblies. Similarly, in uranyl sulfate (B86663) minerals, complex layers can be formed by bands of uranyl polyhedra linked together by extensive hydrogen bonding. The uranyl oxo groups themselves, while weak Lewis bases, can act as hydrogen bond acceptors, with the strength of this interaction being modulated by the nature of the equatorial ligands. The stability and very existence of many hydrated uranyl phases are thus directly dependent on these pervasive hydrogen bonding interactions.
Advanced Applications in Nuclear Fuel Cycle Chemistry
Uranyl Dinitrate Hexahydrate as a Key Intermediate in Nuclear Fuel Reprocessing
This compound, UO₂(NO₃)₂·6H₂O, is a critical intermediate compound in the reprocessing of spent nuclear fuel. wikipedia.orgresearchgate.net In aqueous reprocessing technologies like the PUREX (Plutonium Uranium Reduction Extraction) process, spent nuclear fuel rods are dissolved in nitric acid. wikipedia.orgosti.gov This dissolution step converts the uranium content of the fuel, primarily uranium dioxide (UO₂), into a nitric acid solution of uranyl nitrate (B79036). wikipedia.org
The resulting uranyl nitrate solution serves as the feed for solvent extraction procedures. A key characteristic of uranyl nitrate is its high solubility in specific organic solvents, such as tributyl phosphate (B84403) (TBP). wikipedia.org This property allows for the selective extraction of uranium (and plutonium) from the aqueous solution, which contains numerous fission products and other actinides. wikipedia.orgosti.gov This extraction is a cornerstone of the PUREX process, enabling the separation and recovery of valuable uranium and plutonium from the waste products. osti.gov
Beyond its role in solvent extraction, uranyl nitrate hexahydrate is also central to advanced reprocessing concepts that utilize crystallization. In processes such as the NEXT (New Extraction System for TRU recovery) process developed for fast reactor fuel cycles, a significant portion of the uranium is separated directly from the dissolver solution through the crystallization of uranyl nitrate hexahydrate (UNH). researchgate.net This approach aims to simplify the separation process. jaea.go.jp Furthermore, research has explored the co-crystallization of other hexavalent actinides, such as neptunium(VI), plutonium(VI), and americium(VI), with UNH, suggesting a potential pathway for a group recovery of actinides. acs.org The handling and processing of large inventories of UNH have been a significant activity at various nuclear facilities, underscoring its central role in the back end of the nuclear fuel cycle.
Dissolution Chemistry of Uranium Species in Nitric Acid Media
The formation of uranyl nitrate is initiated by the oxidative dissolution of uranium species, most notably uranium dioxide (UO₂), in nitric acid. This reaction is a fundamental head-end step in aqueous nuclear fuel reprocessing. epj-n.org The process involves the oxidation of uranium from the +IV state in UO₂ to the +VI state in the uranyl ion (UO₂²⁺), which then forms the soluble uranyl nitrate salt, UO₂(NO₃)₂. epj-n.org
The dissolution reaction is complex, and its stoichiometry can vary depending on the conditions, particularly the concentration of the nitric acid. The reaction produces various nitrogen oxide off-gases, such as nitric oxide (NO) and nitrogen dioxide (NO₂). epj-n.organl.gov
In nitric acid concentrations of 8 M or less, the principal gaseous product is typically NO: U + 4HNO₃ → UO₂(NO₃)₂ + 2NO + 2H₂O anl.gov
At higher acid concentrations, NO₂ becomes the main product: U + 8HNO₃ → UO₂(NO₃)₂ + 6NO₂ + 4H₂O anl.gov
The kinetics of UO₂ dissolution are influenced by several factors, including the physical characteristics of the fuel (e.g., manufacturing conditions), the temperature, and the nitric acid concentration. epj-n.org The reaction is also known to be autocatalytic, meaning the rate of dissolution increases as the concentration of reaction products, such as nitrous acid (HNO₂), builds up in the solution. anl.gov This autocatalytic behavior can be leveraged by adding nitrite to the nitric acid to significantly increase the dissolution rate of uranium metal. anl.gov While UO₂ dissolves relatively readily, the complete dissolution of metallic uranium alloys, particularly those containing zirconium, can be more challenging and may require the use of additional reagents like hydrofluoric acid. researchgate.net
Crystallization-Based Separation Processes for Uranium Recovery
Crystallization of uranyl nitrate hexahydrate (UNH) from nitric acid solutions represents a promising technology for the separation and purification of uranium during the reprocessing of spent nuclear fuel. jaea.go.jptandfonline.com This method operates on the principle of solubility differences between UNH and the various fission products and other actinides present in the dissolved fuel solution. jaea.go.jp By carefully controlling the temperature and concentration of the solution, UNH can be selectively precipitated, leaving impurities behind in the mother liquor. jaea.go.jpornl.gov
This technique is a key feature of advanced aqueous reprocessing systems, where it is used to separate the bulk of uranium from plutonium, minor actinides, and fission products. tandfonline.comresearchgate.net The process typically involves cooling a concentrated dissolver solution to induce the crystallization of UNH. researchgate.nettandfonline.com Research conducted by the Japan Atomic Energy Agency (JAEA) as part of the NEXT process has demonstrated that uranium can be separated as UNH crystals from the dissolved solution of spent fuel by cooling. tandfonline.com
A primary advantage of crystallization is the potential for achieving high purity uranium product with significant decontamination from fission products. ornl.gov Studies have shown that a simple reduction in temperature can lead to high-yield recovery of uranium with excellent rejection of problematic fission products.
| Parameter | Initial Temperature | Final Temperature | Uranium Recovery Yield | Product Purity | Fission Product Rejection |
|---|---|---|---|---|---|
| ORNL Study | 60°C | 20°C | >90% | >99% | >99% (Tc, Sr, Zr, Cs, Nd, Mo, Ru) |
Data sourced from Oak Ridge National Laboratory research on simulated used nuclear fuel dissolver solutions. ornl.gov
The effectiveness of the purification is measured by the decontamination factor (DF), which is the ratio of the impurity concentration in the feed solution to its concentration in the final product. Achieving a high DF is a key objective. tandfonline.comresearchgate.net Further purification of the crude UNH crystals can be accomplished through techniques such as washing or using more advanced methods like a Kureha Crystal Purifier (KCP), which relies on repeated sweating and recrystallization cycles to enhance purity. tandfonline.com
Precursor for Uranium Enrichment Feedstock Preparation (e.g., UF₆)
This compound is a crucial precursor in the production of uranium hexafluoride (UF₆), the chemical form of uranium used in both gaseous diffusion and gas centrifuge enrichment processes. wikipedia.orgwikipedia.org The conversion of the purified uranyl nitrate from reprocessing into UF₆ is a necessary step to re-introduce the recovered uranium into the front end of the nuclear fuel cycle.
The conversion process involves several thermal decomposition and fluorination stages. A common route involves the following steps:
Calcination: Uranyl nitrate hexahydrate is heated in a calciner. This process decomposes the UNH and drives off water and nitrogen oxides, converting it into uranium trioxide (UO₃).
Reduction: The uranium trioxide is then reduced, typically with hydrogen gas, to produce uranium dioxide (UO₂). google.com
Hydrofluorination: The uranium dioxide is reacted with anhydrous hydrogen fluoride (B91410) (HF) to form uranium tetrafluoride (UF₄). wikipedia.orggoogle.com UO₂ + 4HF → UF₄ + 2H₂O wikipedia.org
Fluorination: Finally, the uranium tetrafluoride is reacted with elemental fluorine gas (F₂) in a fluorinator to produce the final product, uranium hexafluoride (UF₆). wikipedia.org UF₄ + F₂ → UF₆ wikipedia.org
This entire sequence is designed to produce UF₆ with a very high purity, as impurities can interfere with the enrichment process. nrc.gov Fluidized-bed reactors are often employed for the calcination and fluorination steps to ensure efficient reactions and good temperature control. The resulting UF₆ is a solid at room temperature but sublimes into a gas at slightly elevated temperatures, a property that is essential for its use in enrichment technologies. wikipedia.org
Environmental Geochemistry and Aqueous Complexation of Uranyl Species
Uranium(VI) Speciation in Varied Aquatic Chemical Environments
In natural waters, uranium can exist in several oxidation states, primarily U(IV), U(V), and U(VI). waterquality.gov.au Under oxidizing conditions, such as those found in most surface waters, the hexavalent U(VI) form, as the linear uranyl cation (UO₂²⁺), is predominant. nih.govresearchgate.net Conversely, in anoxic, reducing environments, the less soluble U(IV) state is the major form. nih.govresearchgate.net The mobility of uranium is largely dependent on these redox conditions and the presence of complexing agents. nih.gov
The speciation of the U(VI) uranyl ion is highly dependent on the pH of the water. semanticscholar.org In acidic conditions (pH < 5), the free hydrated uranyl ion, UO₂²⁺(aq), is a significant species. nerc.ac.uk As the pH increases into the neutral and alkaline range, hydrolysis reactions occur, forming various uranyl hydroxide (B78521) species. semanticscholar.org However, the presence of other ligands, particularly carbonate, typically dominates speciation in most natural waters. nih.govnih.govresearchgate.net
The following table illustrates the general distribution of major U(VI) species as a function of pH in a typical oxidizing freshwater environment.
| pH Range | Dominant Uranium(VI) Species | Environmental Context |
| < 5 | UO₂²⁺ | Acidic environments, such as those affected by acid mine drainage. nerc.ac.uk |
| 5 - 7 | UO₂²⁺, Uranyl-hydroxy species, Uranyl-phosphate complexes | Transition range in many freshwaters. Phosphate (B84403) complexes can be important where phosphorus concentrations are elevated. nerc.ac.uk |
| > 7.5 | Uranyl-carbonate complexes (e.g., UO₂(CO₃)₂²⁻, UO₂(CO₃)₃⁴⁻), Ternary Ca/Mg-uranyl-carbonate complexes | Dominant in neutral to alkaline freshwaters and seawater. researchgate.netnerc.ac.uknih.gov |
In marine environments, with their characteristic alkaline pH and high carbonate concentration, dissolved uranium exists almost entirely as the highly stable uranyl-tricarbonate complex, UO₂(CO₃)₃⁴⁻. waterquality.gov.au More recent studies have revised this understanding, indicating that the dominant species in seawater is actually the neutral ternary complex, Ca₂UO₂(CO₃)₃, formed with calcium ions. nih.gov
Complexation with Relevant Environmental Ligands (e.g., Carbonate, Sulfate)
The uranyl ion readily forms stable complexes with various inorganic ligands commonly found in natural waters, which significantly influences its solubility and mobility. nih.govnih.govresearchgate.net Among the most important of these are carbonate (CO₃²⁻) and sulfate (B86663) (SO₄²⁻).
Carbonate Complexation: Carbonate is a powerful complexing agent for uranyl, especially in neutral to alkaline waters. nih.govscience.gov The formation of highly soluble and stable uranyl carbonate complexes is a primary mechanism for uranium mobilization in the environment. nih.gov The primary aqueous species formed are the uranyl dicarbonate, [UO₂(CO₃)₂]²⁻, and uranyl tricarbonate, [UO₂(CO₃)₃]⁴⁻, complexes. science.gov In waters with significant concentrations of alkaline earth metals, such as calcium and magnesium, ternary complexes can form. nih.govnih.gov For example, at low uranium concentrations under neutral to high pH conditions, the formation of liebigite-like Ca₂UO₂(CO₃)₃ surface complexes has been observed. nih.gov The presence of carbonate can decrease the sorption of uranyl onto mineral surfaces, such as kaolinite, at higher pH values due to the formation of these stable aqueous complexes. science.gov
Sulfate Complexation: In sulfate-rich waters, particularly those with acidic pH like acid mine drainage, uranyl sulfate complexes can become significant. nerc.ac.ukacs.org The primary species formed are UO₂SO₄⁰(aq) and UO₂(SO₄)₂²⁻(aq). acs.org The formation of these soluble complexes can enhance the mobility of uranium in environments where sulfate concentrations are elevated. acs.org Studies have shown that both monodentate and bidentate coordination of the sulfate ligand to the uranyl ion can occur. acs.org In systems containing both carbonate and sulfate, these ligands can compete for coordination with the uranyl ion. Research on ferrihydrite surfaces in air-equilibrated systems showed that at pH 5.43, both binary and mono-sulfate U(VI) ternary surface species co-existed, while at higher pH (6.55-7.83), a mixture of mono-sulfate and bis-carbonato U(VI) ternary surface species became more important. scispace.com
The following table provides formation constants for key uranyl-sulfate complexes at 25 °C.
| Complex | Log β₁ (Formation Constant) | Log β₂ (Formation Constant) |
| Uranyl Sulfate | 3.23 ± 0.03 | 4.22 ± 0.05 |
Data from a study utilizing the SIT activity coefficient model. acs.org
Influence of Solution Parameters (e.g., Ionic Strength) on Uranyl Complexation
The complexation of uranyl is not only dependent on pH and ligand concentration but is also influenced by other solution parameters, such as ionic strength and temperature. Ionic strength, a measure of the total concentration of ions in a solution, affects the activity of the ions involved in the complexation reactions.
To accurately model geochemical processes and determine stability constants for complexes at zero ionic strength, it is necessary to account for the effects of ionic strength on activity coefficients. acs.org The Specific ion Interaction Theory (SIT) model is one such framework used to correct for these effects in electrolyte solutions. acs.org For instance, the determination of formation constants for uranyl sulfate complexes relies on applying models like SIT to experimental data obtained over a range of solution compositions. acs.org
Theoretical and Computational Chemistry Studies of Uranyl Dinitrate Hexahydrate
Ab Initio Molecular Orbital Calculations of Uranyl Nitrate (B79036) Complexes
Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been employed to study the structure and stability of uranyl nitrate complexes. These calculations provide a fundamental understanding of the bonding and electronic structure of these systems.
One study focused on the structural analysis of [UO2(NO3)2(TMP)2] (where TMP is trimethyl phosphate) using ab initio molecular orbital calculations. Another key investigation reported on calculations for uranyl (UO22+) and plutonyl (PuO22+) nitrates and sulfates. The primary goal of this work was to understand the gross features of their bonding and charge distribution.
Key findings from these ab initio studies include:
Bonding and Charge Distribution: The calculations help in elucidating the nature of the chemical bonds within the uranyl nitrate complex, including the covalent character of the U-Oyl bond and the interactions with the nitrate and water ligands.
Geometry Optimization: Ab initio methods are used to determine the most stable geometric arrangement of the atoms in the complex, providing theoretical values for bond lengths and angles that can be compared with experimental data. For instance, a U–O bond length of 1.72 Å was calculated for UO22+.
Binding Energies: These calculations can predict the binding energies of ligands to the uranyl cation. For example, it was found that the binding energy of sulfate (B86663) is greater than that of nitrate to the uranyl ion. The decomposition of binding energy into electrostatic, Pauli repulsion, polarization, and charge-transfer components revealed that electrostatic forces are dominant.
These foundational calculations provide a robust theoretical framework for understanding the intrinsic properties of uranyl nitrate complexes.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Stability
Density Functional Theory (DFT) has become a workhorse in the computational study of actinide complexes, including uranyl dinitrate hexahydrate, due to its favorable balance of computational cost and accuracy. DFT calculations have been extensively used to investigate the electronic structure, optimize molecular geometries, and assess the stability of these compounds.
Electronic Structure: DFT calculations provide detailed information about the molecular orbitals and the distribution of electron density within the this compound molecule. These studies have confirmed that the stability of uranyl complexes is largely governed by the maximization of the polarizability of the coordinating ligand and the minimization of steric hindrance. Furthermore, the electrostatic interaction between the ligands and the uranium(VI) center is a crucial parameter for complex stability.
Stability: The stability of uranyl nitrate complexes can be evaluated by calculating their binding energies. DFT calculations have demonstrated that the hexahydrate model is more stable than a model with only two coordinated water molecules (basic model) by 44.5 kJ/mol, after accounting for the binding energies of the outer four water molecules. This result underscores the significant contribution of the second coordination sphere to the stability of the aqua uranyl nitrate complex.
| Computational Method | Key Finding | Reference |
| DFT | Maximization of ligand polarizability and minimization of steric hindrance govern complex stability. | |
| DFT | Electrostatic interactions between ligands and U(VI) are crucial for stability. | |
| DFT (DMol3) | Including the second coordination sphere of water molecules improves agreement with experimental geometry. | |
| DFT | The hexahydrate model is 44.5 kJ/mol more stable than the dihydrate model, highlighting the role of the secondary coordination sphere. |
Modeling of Solvent Effects and Secondary Coordination Sphere Contributions
The chemical behavior of this compound in solution is profoundly influenced by its interactions with the solvent and the arrangement of molecules in its immediate vicinity. Computational modeling plays a crucial role in untangling these complex interactions.
Solvent Effects: Modeling solvent effects is essential for accurately predicting the properties and reactivity of ions in solution. Implicit solvent models, which represent the solvent as a polarizable continuum, are computationally efficient but may fail to capture specific solute-solvent interactions. Explicit solvent models, which provide an atomistic representation of the solvent, are more computationally intensive but offer a more detailed picture. Studies on uranyl complexes have concluded that the prediction of solution energetics still requires the continued development of solvent modeling approaches, as small changes in the models can lead to significant changes in calculated reaction energies. For instance, in the study of uranium(VI) fluoride (B91410) and hydroxide (B78521) complexes, conductor-like polarizable continuum models (CPCM) were successful in describing the experimentally observed geometries, highlighting the importance of the solvent model.
Secondary Coordination Sphere: The secondary coordination sphere, which consists of solvent molecules that are not directly bonded to the central metal ion but interact with the primary coordination sphere, has a significant impact on the structure and stability of uranyl nitrate complexes. As mentioned previously, DFT calculations on aqua uranyl nitrate complexes revealed that the inclusion of four water molecules in the second coordination sphere, hydrogen-bonded to the two inner-sphere water molecules, is critical for obtaining a structure that agrees with experimental data. These outer-sphere water molecules contribute significantly to the stability of the complex, with an energy contribution of 44.5 kJ/mol. This demonstrates that for ligands like water, the solvent effect and the explicit consideration of the secondary coordination sphere are not negligible.
Prediction and Assignment of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of complex molecules like this compound. By calculating spectroscopic properties from first principles, researchers can assign experimental spectra and gain deeper insights into the molecular structure and bonding.
Vibrational Spectroscopy: DFT calculations have been used to predict the vibrational frequencies of uranyl nitrate complexes. For example, in the study of the dehydration of uranyl nitrate hexahydrate (UNH) to the trihydrate form (UNT), DFT calculations confirmed the phase transformation and crystal structures. The calculations supported the experimental observation of two distinct sites for the uranyl cation in the trihydrate, compared to only one in the hexahydrate. The hexahydrate exhibits a distinct uranyl asymmetric stretch band at 949.0 cm⁻¹, which shifts and splits into a doublet at 966 and 957 cm⁻¹ upon dehydration to the trihydrate, consistent with the presence of two non-equivalent UO₂²⁺ sites in UNT.
Electronic Spectroscopy: Density functional and multireference wavefunction calculations have been performed to analyze the electronic structures of actinyl dinitrate dihydrate complexes, including those of neptunium (B1219326), plutonium, and americium encapsulated in a uranyl nitrate hexahydrate matrix. These calculations help in assigning the observed transitions in the absorption spectra, providing a fundamental understanding of the 5f electronic behavior in the solid state.
X-ray Spectroscopy: Relativistic multiconfigurational ab initio calculations have been successfully applied to simulate the 3d4f resonant inelastic X-ray scattering (RIXS) map of the uranyl ion. The excellent agreement between calculated and experimental data allows for a detailed understanding of the observed features and an unambiguous assignment of all involved intermediate and final states.
| Spectroscopic Technique | Computational Method | Key Insight | Reference |
| Infrared Reflectance | DFT | Confirmed phase transformation from hexahydrate to trihydrate and the presence of two distinct uranyl sites in the trihydrate. | |
| UV-Vis-NIR Absorption | DFT and Multireference Wavefunction | Assignment of electronic transitions in actinyl dinitrate complexes. | |
| Resonant Inelastic X-ray Scattering (RIXS) | Relativistic Multiconfigurational Ab Initio | Detailed assignment of intermediate and final states in the RIXS map of the uranyl ion. |
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Advancements
Uranyl dinitrate hexahydrate, UO₂(NO₃)₂·6H₂O, is a compound of significant interest in nuclear waste management and the broader field of synthetic actinide chemistry. mdpi.com It serves as a primary reagent in laboratory settings for experiments involving the formation of uranium-bearing phases. mdpi.com Research has significantly advanced our understanding of its fundamental properties, particularly its hydration states. The compound is known to exist in various forms, including hexahydrate (UNH), trihydrate (UNT), and dihydrate, with their relative stability being dependent on temperature and water vapor pressure. nih.gov
A key area of advancement has been the detailed study of the dehydration process. The transformation from the lustrous, lime-green crystals of this compound to the matte, greenish-yellow trihydrate solid is not merely a change in appearance but a significant structural and morphological event. nih.gov This transition has been investigated using modern analytical techniques, which have overcome the limitations of earlier studies from the mid-20th century. nih.gov Time-resolved infrared reflectance spectroscopy, for instance, allows for dynamic analysis of the dehydration process without the need for sample preparation. nih.gov These studies have revealed distinct shifts in the uranyl asymmetric stretch band, confirming the structural changes at a molecular level as UNH converts to UNT, a phase that features two inequivalent UO₂²⁺ sites compared to the single site in UNH. nih.govresearchgate.net These experimental findings have been further corroborated by Density Functional Theory (DFT) calculations. nih.gov
Recent research has also led to the synthesis and characterization of novel uranyl nitrate (B79036) phases and polymorphs, expanding the known structural chemistry of this compound. mdpi.com Furthermore, this compound has been effectively used as a medium for co-crystallization to investigate other actinides. This technique has enabled the first solid-state observations of NpO₂⁺, NpO₂²⁺, and AmO₂²⁺ through diffuse reflectance UV-Vis-NIR spectroscopy, providing new insights into the chemistry of transuranic elements. rsc.org The compound's utility extends to nuclear applications, where it is considered a fuel and target material in conceptual designs like the Subcritical Assembly for Molybdenum Production (SAMOP). researchgate.net
Table 1: Hydration States of Uranyl Dinitrate
| Hydrate (B1144303) Form | Chemical Formula | Common Abbreviation | Description | Key Spectroscopic Feature (Asymmetric Stretch) |
|---|---|---|---|---|
| Hexahydrate | UO₂(NO₃)₂·6H₂O | UNH | Lustrous lime-green crystals. nih.gov | 949.0 cm⁻¹ nih.govresearchgate.net |
| Trihydrate | UO₂(NO₃)₂·3H₂O | UNT | Matte greenish-yellow solid. nih.gov Features two inequivalent UO₂²⁺ sites. nih.gov | Doublet peaks at 966 and 957 cm⁻¹ nih.govresearchgate.net |
| Dihydrate | UO₂(NO₃)₂·2H₂O | - | Exists in very dry environments. nih.gov | Data not specified in provided context. |
Remaining Challenges and Open Questions in this compound Research
Despite significant progress, several challenges and open questions remain in the study of this compound. A primary challenge lies in fully elucidating the mechanisms and kinetics of its dehydration and thermal decomposition. The dehydration process is known to occur in multiple stages, but the precise influence of environmental parameters like pressure and heating rate on these transformations requires further investigation. researchgate.netiaea.org For example, the "Smith-Topley effect," an unusual influence of residual pressure on the reaction rate, has been observed, indicating complex reaction mechanisms that are not yet fully understood. researchgate.net
Another area of active inquiry is the control over the synthesis of specific polymorphs and hydrated forms. While new phases have been discovered, the factors governing their formation and the origins of certain structural disorders observed during crystallization are not always clear. mdpi.com For instance, slight disorders in the orientation of nitrate groups have been detected, and the exact temperature and kinetic conditions leading to these features are still under investigation. mdpi.com
Furthermore, in the context of its coordination chemistry, while uranyl nitrate has been shown to form coordination polymers with various ligands, understanding and predicting the precipitation kinetics remains a challenge. researchgate.net The use of different organic linkers can lead to significant variations in reaction times, with some systems showing immediate precipitation while others exhibit long induction periods. researchgate.net A deeper understanding of the structure-property relationships governing this behavior is needed for the rational design of new materials for applications such as selective actinide separation.
Emerging Research Avenues and Methodological Advances in Actinide Chemistry
The study of this compound is benefiting from and contributing to broader methodological advances in actinide chemistry. A significant emerging avenue is the increasing integration of advanced, non-invasive spectroscopic techniques with theoretical calculations. The use of time-resolved reflectance spectroscopy, which requires no sample preparation, is a prime example of a methodological advance that allows for the dynamic in-situ analysis of chemical transformations like dehydration. nih.gov Coupling such experimental data with theoretical tools like Density Functional Theory (DFT) provides a powerful approach to confirm crystal structures and elucidate reaction mechanisms at the molecular level. nih.gov
Co-crystallization using this compound as a host matrix is proving to be a valuable method for stabilizing and characterizing transient or difficult-to-isolate actinide species in the solid state. rsc.org This approach has enabled the first solid-state spectroscopic measurements of several neptunium (B1219326) and americium cations, opening new avenues for exploring the fundamental chemistry of transuranic elements. rsc.org This methodology could be expanded to investigate other actinide species and their interactions within a crystalline environment.
Looking at the broader field of actinide science, research is moving towards understanding the intricate nature of f-orbital bonding and its role in catalysis and materials science. osti.gov While much of this work focuses on organometallic complexes, the fundamental coordination chemistry of compounds like this compound provides essential baseline data. Future research will likely focus on creating more complex, functional materials derived from uranyl nitrate precursors, such as novel coordination polymers with tailored properties for sensing or separation applications. researchgate.net The continued development of synthetic routes to new actinide compounds, such as actinide-nitrides, highlights the ongoing quest to expand the frontiers of actinide chemistry, a field in which this compound remains a cornerstone compound. rsc.org
Q & A
Q. What are the standard methodologies for synthesizing uranyl dinitrate hexahydrate (UDH) with high purity?
UDH is typically synthesized by dissolving uranium ore concentrates in nitric acid, followed by solvent extraction (e.g., tributyl phosphate) to isolate purified this compound . Analytical-grade reagents are critical to minimize impurities; trace metal analysis (≤15.0 ppm) ensures purity . Post-synthesis, vacuum drying under controlled humidity stabilizes the hexahydrate form .
Q. How can researchers verify the stoichiometry and hydration state of UDH?
Gravimetric analysis via ignition to uranium oxide (UO₂) is a primary method for uranium quantification, with deviations ≤0.5–1.0% from theoretical hydration ratios . X-ray diffraction (XRD) confirms crystalline phases (e.g., hexahydrate vs. dihydrate), while infrared (IR) spectroscopy identifies shifts in uranyl asymmetric stretching bands (e.g., 949 cm⁻¹ for hexahydrate vs. 957–966 cm⁻¹ for trihydrate) .
Q. How do hydration states affect UDH's physical properties?
Hydration impacts boiling points, freezing points, and densities. For example, solutions between hexahydrate (47.4% U) and dihydrate (55.36% U) exhibit rapid increases in boiling/freezing points, narrowing the liquid-state temperature range . Density measurements (accurate to ±0.003 g/cm³) and viscosity studies (Brookfield viscometer) are essential for engineering handling protocols .
Q. What thermal decomposition pathways are observed for UDH?
Thermal dehydration studies using thermogravimetric analysis (TGA) reveal sequential transitions: hexahydrate → trihydrate → dihydrate. No phase change is observed for dihydrate at 90–95°C, contradicting some literature . Denitration at higher temperatures (>150°C) converts UDH to UO₃, critical for nuclear fuel cycles .
Advanced Research Questions
Q. How do phase transformations during dehydration impact UDH's structural stability?
Time-resolved infrared reflectance spectroscopy tracks dynamic hydration changes without sample preparation. Hexahydrate-to-trihydrate transitions involve structural reorganization, with DFT calculations confirming two inequivalent uranyl sites in trihydrate . XRD lattice parameters (e.g., a = 10.63 Å for dihydrate) validate structural models .
Q. What role does UDH play in catalytic or coordination chemistry?
UDH serves as a precursor for coordination compounds (e.g., with carbohydrazide). Reaction conditions (pH, solvent purity) influence ligand binding efficiency. For example, acidic solutions (35% HNO₃) yield trihydrate crystals, while vacuum drying produces dihydrate .
Q. How can contradictions in thermal decomposition data be resolved?
Discrepancies in dihydrate phase behavior (e.g., absence of 90–95°C transitions) require cross-validation via differential scanning calorimetry (DSC) and controlled humidity TGA. Reproducibility tests with plant-purified UDH (e.g., Mallinckrodt-grade) reduce batch variability .
Q. What optimization strategies improve UDH solvent extraction efficiency?
Boiling point curves (Figure 3 in ) guide nitric acid concentration adjustments to maintain liquid-state transfer. Tributyl phosphate/n-decane mixtures enhance uranium recovery, but residual hydrazine must be monitored to avoid plutonium(IV) interference .
Q. How do advanced structural analysis techniques refine UDH characterization?
Single-crystal XRD elucidates dihydrate lattice parameters (a = 10.63 Å, b = 5.94 Å, γ = 72°) , while synchrotron IR microspectroscopy resolves hydration-dependent uranyl vibrational modes . Surface tension measurements (DuNoy tensiometer: ~45 dynes/cm² at 90°C) inform molten UDH handling .
Methodological Notes
- Safety : UDH is a mixed hazardous waste (RCRA) with acute chemical/radiological toxicity. Use shielded gloveboxes and monitor airborne uranium limits (e.g., 0.2 mg/m³ soluble compounds) .
- Data Validation : Cross-reference experimental results with literature (e.g., Kapustynsky’s density tables ) and report deviations ≥1% in hydration stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
